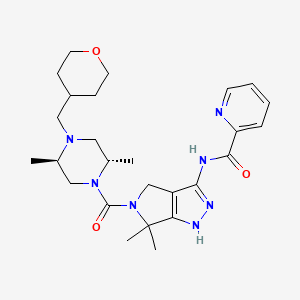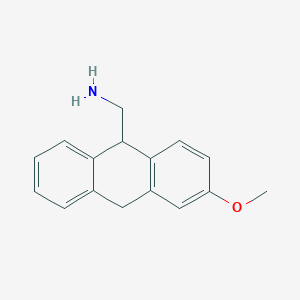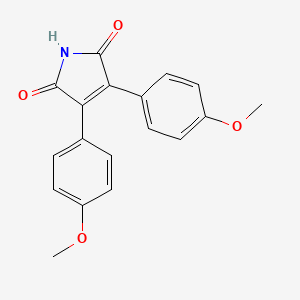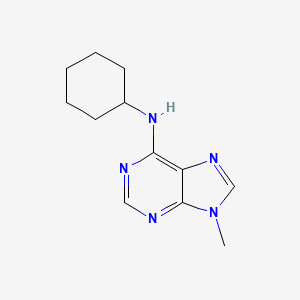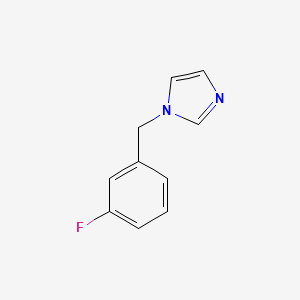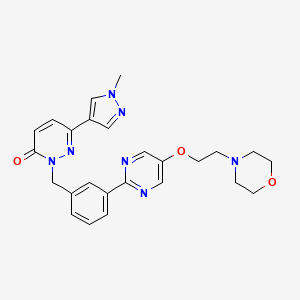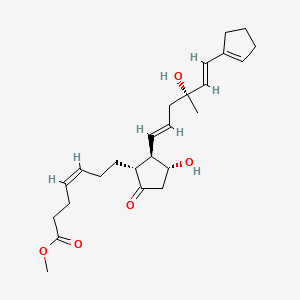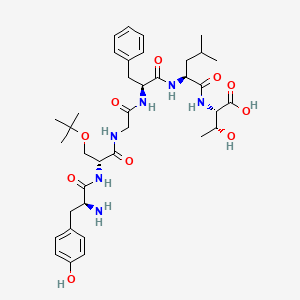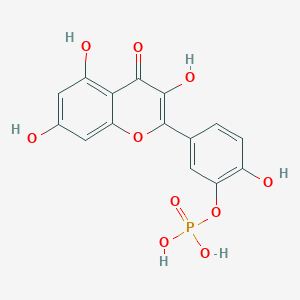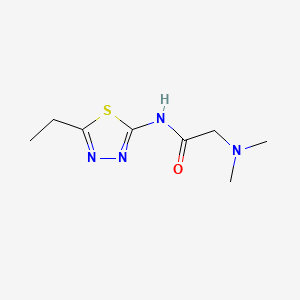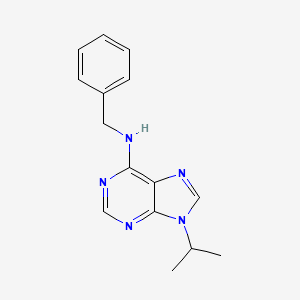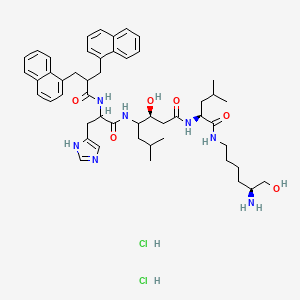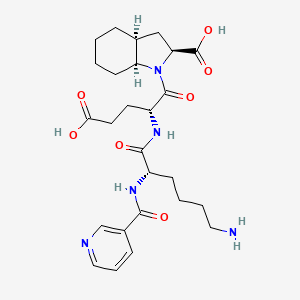![molecular formula C25H22FN3O2 B3061484 N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide CAS No. 1147868-26-5](/img/structure/B3061484.png)
N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with cyclopropylamine and a suitable acylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically requires stringent control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent quality and high yield of the final product.
化学反応の分析
Types of Reactions
N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies of protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, particularly those involving inflammation or cancer.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide include other benzamides with different substituents, such as:
- N-(2-aminophenyl)-4-[(E)-3-(methylamino)-2-(4-chlorophenyl)-3-oxoprop-1-enyl]benzamide
- N-(2-aminophenyl)-4-[(E)-3-(ethylamino)-2-(4-bromophenyl)-3-oxoprop-1-enyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylamino group, in particular, may enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
1147868-26-5 |
|---|---|
分子式 |
C25H22FN3O2 |
分子量 |
415.5 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide |
InChI |
InChI=1S/C25H22FN3O2/c26-19-11-9-17(10-12-19)21(25(31)28-20-13-14-20)15-16-5-7-18(8-6-16)24(30)29-23-4-2-1-3-22(23)27/h1-12,15,20H,13-14,27H2,(H,28,31)(H,29,30)/b21-15+ |
InChIキー |
PSMVQVNDYRGHCI-RCCKNPSSSA-N |
異性体SMILES |
C1CC1NC(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)/C4=CC=C(C=C4)F |
正規SMILES |
C1CC1NC(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


